molecular formula C8H15NO3 B1265829 4-Morpholinobutanoic acid CAS No. 5807-09-0

4-Morpholinobutanoic acid

Cat. No. B1265829
CAS RN: 5807-09-0
M. Wt: 173.21 g/mol
InChI Key: PNHMBKXVXNJADT-UHFFFAOYSA-N
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Description

Morpholines represent a significant category of organic compounds, characterized by the presence of a morpholine ring— a six-membered heterocycle containing both nitrogen and oxygen atoms. This structural feature is crucial for the compound's diverse chemical and biological activities. Morpholines, including 4-Morpholinobutanoic acid, are synthesized and investigated for their utility across various scientific fields, including medicinal and organic chemistry, where they serve as catalysts, auxiliaries, and biologically active substances (Palchikov, 2013).

Synthesis Analysis

The synthesis of 4-Morpholinobutanoic acid and related morpholine derivatives can be achieved through several methods, starting from vicinal amino alcohols, oxiranes, and aziridines. These methods highlight the versatility of morpholines as building blocks for further chemical modifications and underline the compound's importance in synthesis strategies (Palchikov, 2013).

Molecular Structure Analysis

Morpholine derivatives, including 4-Morpholinobutanoic acid, are noted for their unique molecular structures that incorporate the morpholine ring. This structure imparts specific chemical properties that are pivotal for the compound's reactivity and its biological activities. The molecular structure facilitates interactions with biological molecules, influencing the compound's pharmacological profile (Asif & Imran, 2019).

Chemical Reactions and Properties

4-Morpholinobutanoic acid participates in various chemical reactions characteristic of morpholines, such as substitutions, additions, and ring transformations. These reactions are essential for the synthesis of numerous biologically active substances and for the modification of morpholine derivatives to enhance their pharmacological properties (Palchikov, 2013).

Physical Properties Analysis

The physical properties of 4-Morpholinobutanoic acid, such as solubility, melting point, and boiling point, are determined by its molecular structure. The presence of the morpholine ring and the butanoic acid moiety influences the compound's physical characteristics, affecting its behavior in various solvents and its phase transition temperatures. These properties are crucial for the compound's application in different scientific and industrial processes (Králová et al., 2018).

Chemical Properties Analysis

The chemical properties of 4-Morpholinobutanoic acid, including its reactivity, stability, and interaction with other chemical entities, are defined by the functional groups present in its structure. The acid moiety and the morpholine ring contribute to the compound's acidity, nucleophilicity, and ability to form bonds with other molecules, making it a valuable compound in chemical synthesis and biological applications (Palchikov, 2013).

Scientific Research Applications

Synthesis of Biologically Active Heterocyclic Compounds

4-Morpholinobutanoic acid is an important intermediate in the synthesis of biologically active heterocyclic compounds. Its morpholine ring adopts a specific chair conformation, which is crucial in the stabilization of its structure through hydrogen bonding. This characteristic makes it useful in the creation of various biologically active structures (Mazur, Pitucha, & Rzączyńska, 2007).

Antimicrobial Properties

A derivative of 4-Morpholinobutanoic acid, specifically 4-(Phenylsulfonyl) morpholine, has shown potential in antimicrobial applications. It exhibits antimicrobial and modulating activity against various strains of bacteria and fungi, indicating its significance in the development of new antimicrobial agents (Oliveira et al., 2015).

Role in Hetero- and Carbo-Cyclization Processes

4-Morpholinobutanoic acid derivatives can be utilized in hetero- and carbo-cyclization processes. These processes are vital in organic synthesis, particularly in the creation of diverse organic compounds with high diastereoselectivity (Barluenga, Aznar, Cabal, Cano, & Foces-Foces, 1988).

Enantioselective Synthesis Applications

4-Morpholinobutanoic acid plays a role in the enantioselective synthesis of compounds. This is particularly evident in the Prins reaction, where its derivatives are used to generate certain compounds with high enantiomeric excess, demonstrating its importance in stereoselective synthesis (Pansare & Jain, 2000).

Synthesis of Lignans and Substituted Pyrroles

The acyl-Claisen rearrangement of 4-Morpholinobutanoic acid derivatives facilitates the synthesis of lignans and substituted pyrroles. This showcases its utility in the preparation of complex organic compounds, including pharmaceuticals and potentially bioactive molecules (Barker, Dickson, Dittrich, & Rye, 2012).

Stability and Degradation Studies

4-Morpholinobutanoic acid and its derivatives are subjects of stability and degradation studies, which are essential for understanding their behavior under various conditions. This research is critical for their safe and effective use in pharmaceuticals and other applications (Varynskyi & Kaplaushenko, 2019).

Pharmaceutical Importance

The morpholine group, to which 4-Morpholinobutanoic acid belongs, is known for its great industrial and pharmaceutical importance. The chemical manipulation of such molecules could lead to the development of therapeutically significant drugs (Rupak, Vulichi, & Suman, 2016).

properties

IUPAC Name

4-morpholin-4-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c10-8(11)2-1-3-9-4-6-12-7-5-9/h1-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHMBKXVXNJADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206792
Record name 4-Morpholinebutanoic acid (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholinobutanoic acid

CAS RN

5807-09-0
Record name 4-Morpholinebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5807-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Morpholinebutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005807090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Morpholinebutanoic acid (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Morpholin-4-yl-butyric acid ethyl ester (about 25 mmol) was suspended in 100 mL of NaOH 10%, and the mixture was heated at reflux for 10 hours. The reaction mixture was then allowed to cool down to room temperature and washed with AcOEt. The aqueous layer was recovered by extraction and acidified at 0° C. with HCl 37% to pH 4 and concentrated under reduced pressure. The residue was treated with EtOH and the sodium chloride which precipitated was filtered off. The crude was treated with acetone and filtered; evaporation of the solvent under reduced pressure afforded 3.2 g of the title compound as a white solid in 72% overall yield of steps a) and b).
Quantity
25 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
SM Baira, P Gunupudi, V Abbaraju, R Srinivas… - New Journal of …, 2018 - pubs.rsc.org
… 4 H 9 NO from m/z 215), m/z 100 (loss of C 4 H 3 NO 2 from m/z 197) and m/z 88 (loss of C 13 H 19 N 3 O 3 S), which revealed the presence of 2-formamido-4-morpholinobutanoic acid …
Number of citations: 5 pubs.rsc.org
S Slagman, WD Fessner - Chemical Society Reviews, 2021 - pubs.rsc.org
With recent outbreaks of COVID-19 and Ebola, health and healthcare have once more shown to be heavily burdened by the lack of generally effective anti-viral therapies. Initial scientific …
Number of citations: 31 pubs.rsc.org
B Prasad, RN Das, J Jamroskovic… - … A European Journal, 2020 - Wiley Online Library
… of N,N’-(3,3′-methylenebis(1H-indole-4,3-diyl))bis(4-mor-pholinobutanamide) (ECH-111) (5 ad): HATU (456 mg, 1.2 mmol) was added to the solution of 4-morpholinobutanoic acid (4 d…
J Rodríguez-Lozada, E Tovar-Gudiño… - Molecules, 2018 - mdpi.com
We have previously reported the synthesis, in vitro and in silico activities of new GABA analogues as inhibitors of the GABA-AT enzyme from Pseudomonas fluorescens, where the …
Number of citations: 11 www.mdpi.com
G Khan - 2011 - researchspace.auckland.ac.nz
This thesis describes the synthesis and DNA binding studies of benzamide DNA minor groove binding agents (MGB). MGB are an extensively studied class of compounds due to their …
Number of citations: 0 researchspace.auckland.ac.nz
J Fu, M Tjandra, C Becker, D Bednarczyk… - Journal of Medicinal …, 2014 - ACS Publications
Nonimmunosuppressive cyclophilin inhibitors have demonstrated efficacy for the treatment of hepatitis C infection (HCV). However, alisporivir, cyclosporin A, and most other …
Number of citations: 38 pubs.acs.org
GS Khan, BD Dickson, D Barker - Tetrahedron, 2012 - Elsevier
… Using the same procedure as for 19a with benzyl 4-aminobenzoate 9a (1.60 g, 7.04 mmol) and 4-morpholinobutanoic acid hydrochloride 18b (2.95 g, 14.1 mmol) to give the title …
Number of citations: 12 www.sciencedirect.com

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